molecular formula C8H15Cl2N3 B2442534 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 2173135-19-6

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B2442534
CAS No.: 2173135-19-6
M. Wt: 224.13
InChI Key: OCYRUTJCLJANIP-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 3 and a pyrrolidinyl group at position 5, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or a hydrazine derivative to form the pyrazole ring.

    Introduction of the Methyl Group: The methyl group can be introduced at position 3 through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrazole intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole: Lacks the pyrrolidinyl group, making it less complex and potentially less active in certain applications.

    5-(Pyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole: The free base form without the dihydrochloride salt.

Uniqueness

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to the presence of both the methyl and pyrrolidinyl groups, as well as the dihydrochloride salt form. These structural features contribute to its distinct chemical properties, reactivity, and potential biological activities.

Properties

IUPAC Name

5-methyl-3-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-4-8(11-10-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYRUTJCLJANIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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